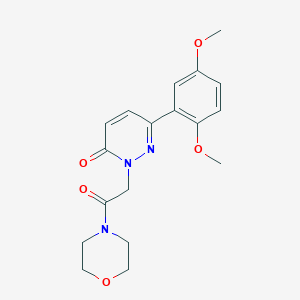

6-(2,5-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(2,5-dimethoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5/c1-24-13-3-5-16(25-2)14(11-13)15-4-6-17(22)21(19-15)12-18(23)20-7-9-26-10-8-20/h3-6,11H,7-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSMEXDEAPVWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

Attachment of the Morpholino Group: This can be done through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic ring and the morpholino group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(2,5-Dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The dimethoxyphenyl group could facilitate binding to aromatic amino acids, while the morpholino group might enhance solubility and cellular uptake.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridazinone Core

Compound A : 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a–3h)

- Core modifications : Chlorine at the 5-position and phenyl at the 6-position.

- Synthesis : Prepared via nucleophilic substitution of 5-chloro-6-phenylpyridazin-3(2H)-one with alkyl/aryl halides under mild conditions (K₂CO₃, acetone, room temperature) .

- Key differences: The target compound replaces chlorine with a dimethoxyphenyl group, reducing electrophilicity and enhancing steric bulk. Morpholino-2-oxoethyl at position 2 may confer greater solubility than simpler alkyl chains (e.g., ethyl or benzyl in 3a–3h).

Compound B : 2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one

- Structure : Features a phenyl group at position 6 and a phenacyl (2-oxo-2-phenylethyl) group at position 2 .

- Comparison: The target compound’s 2,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which could alter electronic interactions in biological targets compared to phenyl.

Compound C : 2-Ethyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

- Core modification: 4,5-Dihydropyridazinone (partially saturated ring) with an ethyl group at position 2 .

- Key differences: Saturation of the pyridazinone ring in Compound C reduces aromaticity, likely affecting binding affinity to flat enzymatic pockets. The target compound’s morpholino group offers hydrogen-bonding capability absent in the ethyl substituent.

Biological Activity

6-(2,5-Dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazinone core substituted with a dimethoxyphenyl group and a morpholino-oxoethyl side chain. Its molecular formula is C20H24N4O4, and it has a molecular weight of 396.43 g/mol. The structural complexity of this compound contributes to its diverse biological activities.

Research indicates that compounds similar to 6-(2,5-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one exhibit inhibitory effects on various enzymes, particularly monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. Inhibition of MAOs can lead to increased levels of serotonin, dopamine, and norepinephrine, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Inhibitory Effects on Monoamine Oxidase

Studies have shown that derivatives of pyridazinones can selectively inhibit MAO-A and MAO-B. For instance, a related compound demonstrated an IC50 value of 0.013 µM for MAO-B inhibition, indicating potent activity . The selectivity for MAO-B over MAO-A is particularly noteworthy as it may reduce side effects associated with non-selective MAO inhibitors.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have revealed that certain derivatives exhibit low cytotoxic effects at therapeutic concentrations. For example, one study reported that a related pyridazinone had an IC50 value of 120.6 µM against L929 fibroblast cells, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

| Study | Compound | Target | IC50 Value | Notes |

|---|---|---|---|---|

| T6 | MAO-B | 0.013 µM | Most potent inhibitor identified. | |

| T3 | MAO-A | 1.57 µM | Significant selectivity for MAO-B over MAO-A. | |

| T6 | Cytotoxicity | 120.6 µM | Low cytotoxicity in L929 cells. |

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of methoxy groups on the phenyl ring enhances the inhibitory activity against MAOs. The positioning of these substituents is crucial; for example, ortho-substituted derivatives showed significantly better activity compared to para-substituted ones .

Q & A

Q. What are the established synthetic routes for 6-(2,5-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazinone core via cyclization of diketones or hydrazine derivatives.

- Step 2 : Introduction of the 2,5-dimethoxyphenyl group at position 6 using nucleophilic aromatic substitution or Suzuki coupling.

- Step 3 : Attachment of the morpholino-2-oxoethyl group via alkylation or amidation, often employing sodium ethoxide or similar bases to facilitate elimination-addition mechanisms . Optimized conditions include refluxing in ethanol or DMF, with catalysts like Pd for coupling reactions. Yields improve with inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- NMR (¹H, ¹³C) : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms substituent positions.

- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for pyridazinone and morpholino-oxo groups).

- Mass Spectrometry (HRMS) : Validates molecular weight (C₂₀H₂₂N₃O₅, expected m/z 384.15).

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions .

Q. How do the physicochemical properties (e.g., solubility, logP) influence its applicability in biological assays?

- LogP : Predicted ~2.5 (moderate lipophilicity) due to methoxy and morpholino groups, suggesting balanced membrane permeability.

- Solubility : Enhanced in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers, necessitating formulation with cyclodextrins or surfactants for in vitro studies .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for pyridazinone derivatives?

Discrepancies may arise from:

- Varied assay conditions (e.g., enzyme isoforms, cell lines). Validate using standardized protocols (e.g., CEREP panel assays).

- Structural analogs : Compare with 6-phenyl or 6-(4-fluorophenyl) analogs to isolate substituent effects .

- Computational docking : Use molecular dynamics to assess binding affinity differences (e.g., morpholino vs. piperazine groups) .

Q. How can reaction pathways be optimized to minimize byproducts during morpholino-ethyl attachment?

- Solvent selection : Use DMF for better solubility of intermediates.

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.

- Purification : Employ flash chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) .

Q. What in silico methods predict the compound’s pharmacokinetic profile and target interactions?

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–75%) and CYP450 inhibition risks.

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with PDE4 or kinase targets, guided by pyridazinone’s planar structure and H-bond donors .

Q. How does the 2,5-dimethoxyphenyl substituent influence electronic properties compared to other aryl groups?

- Electron-donating effects : Methoxy groups increase electron density on the pyridazinone ring, altering redox potential (cyclic voltammetry studies show E₁/2 shifts by +0.2 V vs. phenyl analogs).

- Steric effects : Ortho-dimethoxy may hinder rotation, stabilizing specific conformations critical for target binding .

Q. What experimental designs resolve conflicting data on metabolic stability in hepatic microsomes?

- Comparative assays : Test across species (human, rat) and microsome lots to identify interspecies variability.

- Metabolite ID : Use LC-MS/MS to detect oxidative demethylation or morpholino ring cleavage products .

Methodological Challenges

Q. Which chromatographic techniques achieve >98% purity for in vivo studies?

- HPLC : C18 column, gradient elution (ACN/water + 0.1% TFA), UV detection at 254 nm.

- Preparative TLC : Useful for small-scale purification of analogs .

Q. How are stability studies conducted under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C, monitor degradation via HPLC.

- Light sensitivity : Store in amber vials; assess photodegradation under UV/visible light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.